molecular formula C12HCl7O B3066146 1,2,3,4,6,7,9-Heptachlorodibenzofuran CAS No. 70648-25-8

1,2,3,4,6,7,9-Heptachlorodibenzofuran

Cat. No. B3066146
CAS RN: 70648-25-8
M. Wt: 409.3 g/mol
InChI Key: JWXWOEUKHXOUSK-UHFFFAOYSA-N
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Description

“1,2,3,4,6,7,9-Heptachlorodibenzofuran” is a type of polychlorinated dibenzofuran (PCDF), which is a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It’s also known as a dioxin-like compound .


Synthesis Analysis

The synthesis of “1,2,3,4,6,7,9-Heptachlorodibenzofuran” is not typically performed intentionally. It is often produced as an unwanted byproduct in certain industrial processes and reactions involving chlorinated compounds .


Molecular Structure Analysis

The molecular formula of “1,2,3,4,6,7,9-Heptachlorodibenzofuran” is C12HCl7O. It has an average mass of 409.307 Da and a monoisotopic mass of 405.784698 Da .


Chemical Reactions Analysis

As a dioxin-like compound, “1,2,3,4,6,7,9-Heptachlorodibenzofuran” can induce the expression of genes encoding certain cytochrome P450 (CYP) isoforms, such as CYP1A1 . It can also mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2,3,4,6,7,9-Heptachlorodibenzofuran” are largely determined by its molecular structure. It has a molecular weight of 409.307 g/mol .

Scientific Research Applications

Aqueous Solubility Studies

Studies on 1,2,3,4,6,7,8-heptachlorodibenzofuran (H7CDF) have investigated its aqueous solubilities. For example, Friesen, Vilk, and Muir (1990) reported the solubilities of various chlorinated dibenzofurans, including H7CDF, noting a significant decrease in solubility with each additional chlorine atom in the structure (Friesen, Vilk, & Muir, 1990).

Biochemical and Cellular Studies

Research has explored the biochemical properties and cellular interactions of similar compounds. For instance, Zacharewski et al. (1992) studied 6-Methyl-1,3,8-trichlorodibenzofuran (MCDF), finding that it acts as an antiestrogen in human and rodent cancer cell lines through the aryl hydrocarbon (Ah) receptor (Zacharewski et al., 1992).

Environmental Health Research

Scinicariello and Buser (2015) investigated the association of polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins, and H7CDF with leukocyte telomere length, suggesting potential tumor-promoting roles of these compounds (Scinicariello & Buser, 2015).

Mechanism of Action

“1,2,3,4,6,7,9-Heptachlorodibenzofuran” acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). This compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Safety and Hazards

As a dioxin-like compound, “1,2,3,4,6,7,9-Heptachlorodibenzofuran” can have toxic effects. It has been found to decrease the number of splenic plaque-forming cells, indicating immunosuppression, and increase hepatic microsomal aryl hydrocarbon hydroxylase (AHH) activity in mice .

Future Directions

The future directions for research on “1,2,3,4,6,7,9-Heptachlorodibenzofuran” could include further studies on its toxic effects and mechanisms of action, as well as efforts to prevent its formation and release in industrial processes. It’s also important to monitor its presence in the environment and in human tissues due to its potential health impacts .

properties

IUPAC Name

1,2,3,4,6,7,9-heptachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HCl7O/c13-2-1-3(14)6(15)11-4(2)5-7(16)8(17)9(18)10(19)12(5)20-11/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXWOEUKHXOUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HCl7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073620
Record name 1,2,3,4,6,7,9-Heptachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6,7,9-Heptachlorodibenzofuran

CAS RN

70648-25-8
Record name 1,2,3,4,6,7,9-Heptachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6,7,9-Heptachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,6,7,9-HEPTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU87C9Y77Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,6,7,9-Heptachlorodibenzofuran
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1,2,3,4,6,7,9-Heptachlorodibenzofuran

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